N-(2-Phenylethyl)hexadecanamide
Description
Chemical Structure: N-(2-Phenylethyl)hexadecanamide (IUPAC name: hexadecanamide-N-(2-phenylethyl)) is a fatty acid amide derivative with a hexadecanoyl chain (C16) linked via an amide bond to a 2-phenylethylamine moiety. Its molecular formula is C₂₄H₄₁NO, and molecular weight is 383.6 g/mol .
Properties
CAS No. |
10015-69-7 |
|---|---|
Molecular Formula |
C24H41NO |
Molecular Weight |
359.598 |
IUPAC Name |
N-(2-phenylethyl)hexadecanamide |
InChI |
InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25-22-21-23-18-15-14-16-19-23/h14-16,18-19H,2-13,17,20-22H2,1H3,(H,25,26) |
InChI Key |
SBXFNAPGWOTRJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1 |
Synonyms |
HexadecanaMide, N-(2-phenylethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties :
- Melting Point : Reported as 57–588°C in , though this range is likely a typographical error; a plausible range would be 57–58°C based on analogous amides .
- Mass Spectrometry (EI-MS) : Major fragments at m/z 359 (M⁺, 18%), 268, 239, 163, and 104 (base peak) .
Comparison with Structurally Related Compounds
The following compounds share structural similarities with N-(2-Phenylethyl)hexadecanamide, primarily through variations in the acyl chain length, substituents on the amide nitrogen, or functional groups.
Palmidrol (N-(2-Hydroxyethyl)hexadecanamide)
- Structure: Hexadecanoyl chain + 2-hydroxyethylamine substituent.
- Molecular Formula: C₁₈H₃₇NO₂.
- Molecular Weight : 299.5 g/mol .
- Properties :
- Key Difference : The hydroxyethyl group enhances hydrophilicity compared to the aromatic phenethyl group in this compound, making it more suitable for topical formulations .
SLE Pseudo-ceramide (N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethylhexadecanamide)
N,N′-Ethane-1,2-diylbishexadecanamide
9-Hydroxy-N-(2-phenylethyl)hexadecanamide
- Structure : Similar to this compound but with a hydroxyl group at C9 of the acyl chain.
- Molecular Formula: C₂₄H₄₁NO₂.
- Molecular Weight : 399.6 g/mol .
- Properties :
Structural and Functional Analysis
Table 1: Comparative Data for this compound and Analogues
*Likely a typographical error; plausible range: 57–58°C.
Research Findings and Trends
- Industrial Relevance : Compounds like SLE pseudo-ceramide highlight the importance of lipid-mimetic structures in dermatology, whereas dimeric amides (e.g., N,N′-Ethane-1,2-diylbishexadecanamide) find utility in material science .
- Synthetic Challenges : Branching and polar groups (e.g., hydroxypropyl in SLE) improve self-assembly but require complex synthesis compared to simpler amides like this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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